N-(Phenylsulphonyl)sulphanilamide
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Overview
Description
N-(Phenylsulphonyl)sulphanilamide is an organic compound with the molecular formula C12H12N2O4S2. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a phenyl ring and an amino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Phenylsulphonyl)sulphanilamide can be synthesized through several methods. One common approach involves the reaction of sulfanilamide with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using automated equipment. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-(Phenylsulphonyl)sulphanilamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(Phenylsulphonyl)sulphanilamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly sulfonamide-based drugs.
Industry: This compound is utilized in the production of dyes, agrochemicals, and polymers .
Mechanism of Action
The mechanism of action of N-(Phenylsulphonyl)sulphanilamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide derivative used in veterinary medicine.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections
Uniqueness
N-(Phenylsulphonyl)sulphanilamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual sulfonyl and amino groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
80789-73-7 |
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Molecular Formula |
C12H12N2O4S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-amino-N-(benzenesulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O4S2/c13-10-6-8-12(9-7-10)20(17,18)14-19(15,16)11-4-2-1-3-5-11/h1-9,14H,13H2 |
InChI Key |
TXWROWPXUQZXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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